tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Description
Chemical Structure and Properties The compound "tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate" features a piperidine ring substituted at the 4-position with a (4,6-dimethylpyrimidin-2-yl)amino group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The pyrimidine ring is further modified with methyl groups at the 4- and 6-positions. This structure is typical of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules targeting nucleotide-binding domains.
Synthesis and Applications The Boc-protected piperidine scaffold is frequently synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperidin-4-ylcarbamate derivatives are often acetylated or functionalized with heterocyclic amines (e.g., pyrimidines) using reagents like Ac₂O or coupling agents in solvents such as DCM or MeOH .
Properties
IUPAC Name |
tert-butyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11-10-12(2)18-14(17-11)19-13-6-8-20(9-7-13)15(21)22-16(3,4)5/h10,13H,6-9H2,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZANVBVIUMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine carboxylate with 4,6-dimethylpyrimidine derivatives. The process may include several steps such as protection and deprotection of functional groups, followed by purification techniques like column chromatography.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro testing demonstrated that certain derivatives possess IC50 values in the micromolar range against human cancer cell lines, indicating moderate to high potency in inhibiting tumor growth .
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes that play crucial roles in cancer progression and other diseases. For example, it has been suggested that modifications to the piperidine ring may enhance its inhibitory effects on specific kinases involved in cellular signaling pathways .
Case Studies
Case Study 1: Anti-proliferative Effects
A study highlighted the anti-proliferative effects of a related compound on human colon adenocarcinoma cells (HT-29). The compound demonstrated a mean IC50 value of approximately 92.4 µM, suggesting a moderate level of activity against this cancer type .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability upon treatment with these compounds .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 92.4 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 75.0 | Cell cycle arrest |
| Compound C | MCF7 (Breast Cancer) | 60.5 | Inhibition of kinase signaling |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmaceutical Intermediate
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance pharmacological properties. For instance, it is used in the synthesis of targeted cancer therapies, specifically those aimed at treating breast cancer. The presence of the pyrimidine ring contributes to its ability to interact with biological targets effectively .
1.2 Anticancer Activity
Research indicates that derivatives of tert-butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate exhibit promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like this compound. Modifications to the piperidine and pyrimidine moieties can lead to variations in biological activity. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Methylation of pyrimidine | Increased potency against specific cancer types |
| Alteration of carboxylate group | Enhanced solubility and bioavailability |
These modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds .
Case Studies
3.1 Synthesis and Characterization
A notable case study involved the synthesis of this compound as part of a research project aimed at developing new anticancer agents. The synthesis was achieved through a multi-step process involving the coupling of piperidine derivatives with pyrimidine-based amines. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound .
3.2 Biological Evaluation
In another study, researchers evaluated the biological activity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating significant potency compared to existing therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of "tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate" with analogous derivatives:
Key Structural and Functional Differences
Substituent Effects: The 4,6-dimethylpyrimidin-2-yl amino group in the query compound likely enhances steric bulk and electron-donating properties compared to analogs like the pyridin-3-yl amino derivative . Chloro and ethoxy substituents (e.g., in ) increase electrophilicity, aiding in cross-coupling reactions.
Physicochemical Properties: Derivatives with ureido or cyanophenyl groups (e.g., ) exhibit higher molecular weights (~344 g/mol) and increased polarity, impacting solubility and bioavailability. The acetylated piperidine in reduces basicity, which may influence metabolic stability.
Applications: Compounds with methylthio or cyclopropylamino groups (e.g., ) are prioritized in commercial drug development due to their stability and target engagement. Chloro-substituted derivatives () are favored in antitumor agent synthesis for their reactivity in Suzuki-Miyaura couplings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
